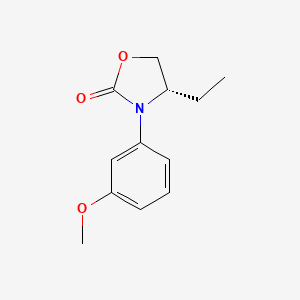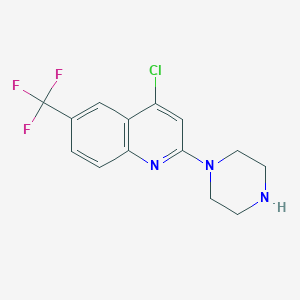
4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline: is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 4-position, a piperazine ring at the 2-position, and a trifluoromethyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-6-(trifluoromethyl)quinoline.
Nucleophilic Substitution: The key step involves the nucleophilic substitution of the chlorine atom at the 2-position with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control. The use of automated purification systems can further streamline the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds or the nitro groups if present.
Substitution: The chloro and trifluoromethyl groups can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr).
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial agent. Its ability to interact with bacterial DNA and enzymes makes it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound can be used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of 4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial DNA gyrase, inhibiting DNA replication and transcription. In anti-inflammatory applications, it modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX).
類似化合物との比較
Similar Compounds
4-Chloro-2-(piperazin-1-YL)pyrimidine: Similar in structure but with a pyrimidine core instead of quinoline.
6-(Trifluoromethyl)quinoline: Lacks the piperazine substitution.
4-Chloroquinoline: Lacks both the piperazine and trifluoromethyl groups.
Uniqueness
4-Chloro-2-(piperazin-1-YL)-6-(trifluoromethyl)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring increases its solubility and ability to interact with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for significant advancements in chemistry, biology, medicine, and industry.
特性
CAS番号 |
885270-52-0 |
|---|---|
分子式 |
C14H13ClF3N3 |
分子量 |
315.72 g/mol |
IUPAC名 |
4-chloro-2-piperazin-1-yl-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C14H13ClF3N3/c15-11-8-13(21-5-3-19-4-6-21)20-12-2-1-9(7-10(11)12)14(16,17)18/h1-2,7-8,19H,3-6H2 |
InChIキー |
DXUNVBWEXDUVSF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


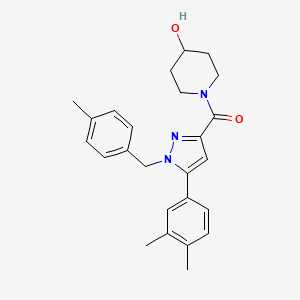
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
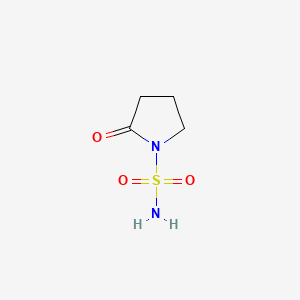
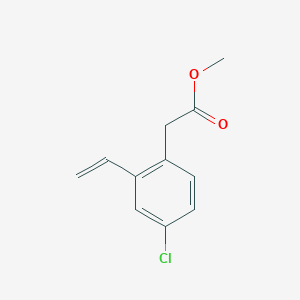
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
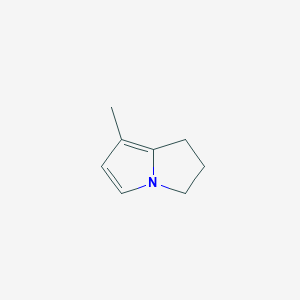
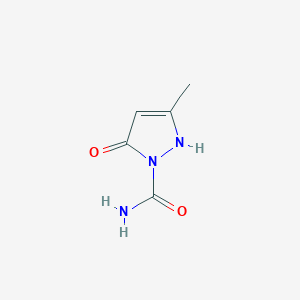
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
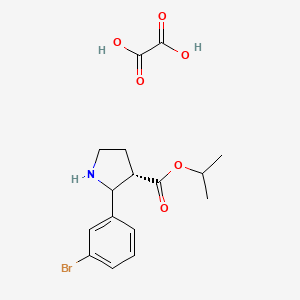

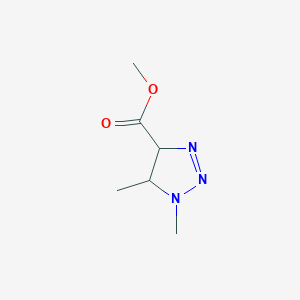
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
